
Doxycycline hyclate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxycyclin-Hyclat ist ein Breitband-Antibiotikum, das zur Klasse der Tetracycline gehört. Es wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Harnwegsinfektionen, Hautinfektionen und sexuell übertragbare Krankheiten. Doxycyclin-Hyclat ist auch wirksam gegen bestimmte Parasiten und wird zur Malariaprophylaxe eingesetzt .
Vorbereitungsmethoden
Doxycyclin-Hyclat wird durch eine Reihe chemischer Reaktionen aus Oxytetracyclin synthetisiert. Der Prozess umfasst die selektive Reduktion von Oxytetracyclin zur Bildung von Doxycyclin, gefolgt von der Bildung von Doxycyclin-Hyclat durch Zugabe von Salzsäure und Ethanol. Die industrielle Produktion von Doxycyclin-Hyclat beinhaltet groß angelegte Fermentations- und chemische Syntheseverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Solubility and pH-Dependent Stability
Doxycycline hyclate demonstrates variable solubility across solvents and pH environments due to its zwitterionic nature.
- Acid Resistance : Unlike earlier tetracyclines, this compound resists epimerization and degradation under acidic conditions (pH < 2) because it lacks the C-6 hydroxyl group, preventing the formation of nephrotoxic anhydro-4-epitetracycline .
- Alkaline Stability : Stable in alkaline environments (pH 8–10), enabling formulation in enteric coatings for delayed-release tablets .
Metal Chelation and Bioavailability
This compound forms stable chelates with divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), reducing its gastrointestinal absorption by up to 90%:
- Structural Insight : The keto-enol tautomerism at C-11 and C-12 facilitates chelation, while the absence of a C-6 hydroxyl group minimizes calcium binding compared to older tetracyclines .
Photodegradation and Light Sensitivity
Exposure to UV or visible light induces decomposition, forming multiple photoproducts:
- Kinetics : Photodegradation follows first-order kinetics, with a half-life of 48 hours under direct sunlight .
Thermal Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal thermal stability up to 180°C:
Temperature Range (°C) | Thermal Event | Mass Loss (%) | Implications |
---|---|---|---|
30–120 | Loss of ethanol and water of hydration | 8–10 | Confirms hemihydrate structure |
180–220 | Decomposition | 60–70 | Char formation; exothermic peak |
- Formulation Impact : Stability in solid-state formulations (e.g., tablets) is maintained below 25°C .
Hydrolytic Degradation
Hydrolysis under extreme pH or prolonged aqueous exposure leads to ring-opening and loss of antibacterial activity:
- Buffered Solutions : Degradation accelerates in phosphate-buffered saline (PBS) due to ionic strength effects .
Antioxidant and Anti-Inflammatory Interactions
This compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Doxycycline hyclate is utilized in treating a variety of infections, including:
- Bacterial Infections : Effective against both gram-positive and gram-negative bacteria, doxycycline is commonly prescribed for respiratory tract infections, urinary tract infections, and skin infections.
- Sexually Transmitted Infections : It has shown significant efficacy in reducing the incidence of chlamydia, gonorrhea, and syphilis when administered post-exposure .
- Acne and Rosacea : Doxycycline's anti-inflammatory properties make it a preferred choice for managing acne vulgaris and rosacea .
- Periodontal Disease : Its anti-collagenase activity is beneficial in treating adult periodontal disease by reducing tissue destruction .
Table 1: Summary of Clinical Applications
Research Applications
Recent studies have expanded the understanding of this compound beyond its antibiotic properties:
- Wound Healing : Research indicates that doxycycline enhances skin wound healing by modulating antioxidant defenses and matrix metalloproteinases (MMPs), promoting neovascularization and extracellular matrix deposition in animal models .
- Cancer Research : Investigations suggest that doxycycline may inhibit cancer cell proliferation and invasion, showing potential as an adjunct therapy in oncology .
- Immunomodulation : Doxycycline has been studied for its ability to modulate immune responses in conditions such as rheumatoid arthritis and osteoarthritis by inhibiting leukocyte migration and inflammatory cytokine production .
Table 2: Summary of Research Applications
Research Area | Findings | Evidence Source |
---|---|---|
Wound Healing | Enhances healing via MMP modulation | |
Cancer Research | Inhibits cell proliferation | |
Immunomodulation | Reduces inflammation in autoimmune diseases |
Case Study 1: Wound Healing in Rats
A study involving Wistar rats demonstrated that this compound accelerated wound healing by promoting macrophage proliferation and reducing inflammatory mediators. The treatment groups receiving doxycycline showed significant improvements in tissue repair compared to control groups .
Case Study 2: STI Prevention
In a randomized clinical trial known as DoxyPEP, participants who self-administered this compound within 72 hours after condomless sex showed a reduction of over 70% in the incidence of syphilis, chlamydia, and gonorrhea. This study highlighted the potential of doxycycline as a post-exposure prophylactic measure against sexually transmitted infections .
Wirkmechanismus
Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the association of aminoacyl-tRNA with the ribosomal A site. This prevents the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis and inhibiting bacterial growth. This compound also targets the apicoplast in malaria parasites, disrupting their ability to produce essential proteins .
Vergleich Mit ähnlichen Verbindungen
Doxycyclin-Hyclat wird häufig mit Doxycyclin-Monohydrat, einer anderen Form von Doxycyclin, verglichen. Der Hauptunterschied zwischen den beiden ist ihre Löslichkeit; Doxycyclin-Hyclat ist wasserlöslicher als Doxycyclin-Monohydrat. Dieser Unterschied in der Löslichkeit kann die Absorption und Bioverfügbarkeit des Arzneimittels beeinflussen. Andere ähnliche Verbindungen sind Tetracyclin, Minocyclin und Oxytetracyclin, die ähnliche Wirkmechanismen aufweisen, sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrem Wirkungsspektrum unterscheiden .
Eigenschaften
CAS-Nummer |
24390-14-5 |
---|---|
Molekularformel |
C46H55ClN4O17 |
Molekulargewicht |
971.4 g/mol |
IUPAC-Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |
InChI |
InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |
InChI-Schlüssel |
RBXVTKJNXYJLNQ-FSKLHFAESA-N |
SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |
Isomerische SMILES |
CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Kanonische SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Aussehen |
Solid powder |
Color/Form |
YELLOW, CRYSTALLINE POWDER |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |
Herkunft des Produkts |
United States |
Q1: How does doxycycline hyclate exert its antimicrobial effect?
A1: this compound, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []
Q3: How does the type of zinc oxide used in this compound formulations influence its antimicrobial activity?
A4: Studies have shown that the antimicrobial activity of this compound formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.
Q4: Can sodium starch glycolate enhance the drug release of this compound in delayed-release capsules?
A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the this compound-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing this compound release profiles in delayed-release formulations.
Q5: What is the bioavailability of this compound after different routes of administration in goats?
A6: Studies in goats have revealed varying bioavailability of this compound depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []
Q6: Does repeated oral administration of this compound lead to significant drug accumulation in goats?
A7: Repeated oral administration of this compound at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that this compound might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.
Q7: Can this compound be used as a prophylactic treatment against Lyme borreliosis?
A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of this compound. A single injection of sustained-release this compound (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of this compound as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.
Q8: How does the interaction of this compound with fatty acids potentially contribute to antibiotic resistance?
A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between this compound and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.
Q9: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?
A9: Several analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing this compound and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]
- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining this compound content in soluble powder formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying this compound in capsule and tablet formulations. []
Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of this compound and its impurities?
A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing this compound and its impurities. These advantages include:
- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []
- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []
- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.